rac-(1R,2R)-2-tert-butylcyclobutane-1-carboxylic acid, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2R)-2-tert-butylcyclobutane-1-carboxylic acid, trans is a chiral compound with significant interest in various fields of chemistry and industry. This compound is characterized by its cyclobutane ring structure with a tert-butyl group and a carboxylic acid functional group. The “rac” prefix indicates that it is a racemic mixture, containing equal amounts of both enantiomers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-tert-butylcyclobutane-1-carboxylic acid, trans typically involves the cyclization of suitable precursors under controlled conditions. One common method is the alkylation of cyclobutane derivatives followed by the introduction of the tert-butyl group and carboxylation. The reaction conditions often require the use of strong bases and specific solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis or the use of catalytic systems to enhance yield and efficiency. The choice of catalysts and reaction conditions is crucial to maintain the stereochemical integrity of the product.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-2-tert-butylcyclobutane-1-carboxylic acid, trans can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other functional groups.
Substitution: The tert-butyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
rac-(1R,2R)-2-tert-butylcyclobutane-1-carboxylic acid, trans has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a precursor for pharmaceuticals and its role in drug design.
Industry: It is used in the development of new materials, including polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism by which rac-(1R,2R)-2-tert-butylcyclobutane-1-carboxylic acid, trans exerts its effects involves interactions with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
rac-(1R,2R)-2-tert-butylcyclobutane-1-carboxylic acid, cis: Differing in the spatial arrangement of substituents.
rac-(1R,2R)-2-tert-butylcyclopropane-1-carboxylic acid: Featuring a cyclopropane ring instead of cyclobutane.
rac-(1R,2R)-2-tert-butylcyclohexane-1-carboxylic acid: Containing a cyclohexane ring.
Uniqueness
rac-(1R,2R)-2-tert-butylcyclobutane-1-carboxylic acid, trans is unique due to its specific ring structure and the presence of both a bulky tert-butyl group and a reactive carboxylic acid group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
18335-65-4 |
---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.